molecular formula C11H13FO3 B135682 (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane CAS No. 303176-43-4

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

Cat. No.: B135682
CAS No.: 303176-43-4
M. Wt: 212.22 g/mol
InChI Key: GCGMAEKAEXMJNG-GXSJLCMTSA-N
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Description

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane typically involves enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the benzopyran ring. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain the necessary reaction conditions. The use of automated systems ensures consistent quality and yield of the product. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine substituent can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene: Another chiral compound with a similar ring structure but different substituents.

    (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: Shares the fluorine substituent but has a different core structure.

Uniqueness

What sets (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane apart is its specific combination of a benzopyran ring with a fluorine atom and ethanediol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGMAEKAEXMJNG-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466521
Record name (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303176-43-4
Record name (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303176-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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